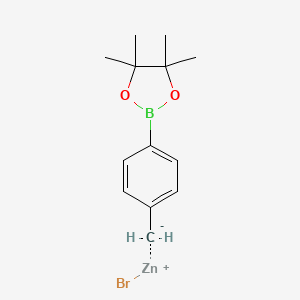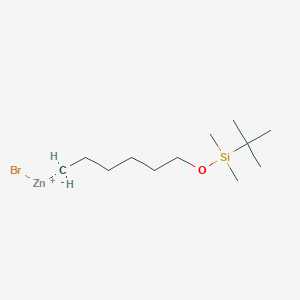
3-Bromophenylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromophenylzinc bromide, 0.50 M in THF (3-BPZnBr) is a reagent that is used in a variety of synthetic organic chemistry applications, including the synthesis of organic compounds and the production of polymers. It is a highly reactive, water-soluble compound that can be used in a variety of laboratory experiments. 3-BPZnBr is a colorless, volatile liquid that is stable in air and has low toxicity.
Wissenschaftliche Forschungsanwendungen
3-Bromophenylzinc bromide, 0.50 M in THF is used in a variety of scientific research applications, including the synthesis of organic compounds, the production of polymers, and the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, such as polyurethanes, polystyrenes, and polyacrylates. Additionally, this compound is used in the synthesis of pharmaceuticals, including antibiotics, antifungals, and antivirals.
Wirkmechanismus
The mechanism of action of 3-Bromophenylzinc bromide, 0.50 M in THF is based on the formation of a covalent bond between the bromide ion and the zinc atom. The covalent bond results in the formation of a new molecule, which is then used in the synthesis of organic compounds and polymers.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to interact with any other compounds, and it is not known to be toxic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromophenylzinc bromide, 0.50 M in THF has several advantages for laboratory experiments. It is a highly reactive compound that can be used in a variety of synthetic organic chemistry applications. Additionally, it is a water-soluble compound that is stable in air and has low toxicity. However, this compound is highly volatile and must be handled with care in order to avoid any potential accidents.
Zukünftige Richtungen
In the future, 3-Bromophenylzinc bromide, 0.50 M in THF could be used in the synthesis of new pharmaceuticals, such as antibiotics, antifungals, and antivirals. Additionally, it could be used in the development of new polymers and the production of new organic compounds. Finally, this compound could be used in the development of new laboratory experiments, such as those involving the synthesis of organic compounds and the production of polymers.
Synthesemethoden
3-Bromophenylzinc bromide, 0.50 M in THF is synthesized by reacting bromobenzene with zinc bromide in the presence of THF. The reaction is carried out in a sealed, inert atmosphere at room temperature. The reaction is complete within 24 hours and yields a pure product.
Eigenschaften
IUPAC Name |
bromobenzene;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGYUSGTGOCPHD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Br.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)











